2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol
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Overview
Description
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered nitrogen-containing ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-isobutyl-3,4-dihydro-2H-pyrrole with an appropriate thiol reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in a suitable solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety during production.
Chemical Reactions Analysis
Types of Reactions
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioether group to a thiol or even further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand the interactions of heterocyclic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol involves its interaction with specific molecular targets. The thioether linkage and the pyrrole ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)acetic acid
- 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)propane
Uniqueness
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is unique due to its specific combination of a pyrrole ring and a thioether linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
61309-25-9 |
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Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
2-[[2-(2-methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl]ethanol |
InChI |
InChI=1S/C10H19NOS/c1-8(2)7-9-3-4-10(11-9)13-6-5-12/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
GRYPNHDALDICEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCC(=N1)SCCO |
Origin of Product |
United States |
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